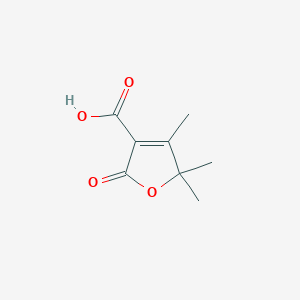

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid

Description

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is a substituted dihydrofuran derivative characterized by a fused furan ring system with methyl groups at positions 4, 5, and 5, a ketone at position 2, and a carboxylic acid at position 3. Its molecular formula is C₉H₁₂O₄, and it is available commercially as a synthetic intermediate or reference standard, primarily supplied by vendors such as A2B Chem, TRC, Aaron, and Enamine at 95% purity . The compound’s InChIKey (WDBWMWDAYBDTOO-UHFFFAOYSA-N) and CAS number (13156-11-1) confirm its structural identity .

Properties

IUPAC Name |

4,5,5-trimethyl-2-oxofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-4-5(6(9)10)7(11)12-8(4,2)3/h1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBWMWDAYBDTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395503 | |

| Record name | 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-11-1 | |

| Record name | 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylacrylic acid with acetic anhydride in the presence of a catalyst to form the desired furan ring structure . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation.

Major Products

Oxidation: Formation of 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxaldehyde.

Reduction: Formation of 4,5,5-trimethyl-2-hydroxy-2,5-dihydrofuran-3-carboxylic acid.

Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid, differing in substituents, stereochemistry, or functional groups.

2-(4-Hydroxypentyl)-4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic Acid (Compound 11)

- Structure : Features a 4-methyl group and a hydroxypentyl chain at position 2 instead of trimethyl groups.

- Physical State : Brown oil; specific rotation [α]²⁵D = +2.6 (c 0.1, MeOH) .

- Applications: Not explicitly stated, but similar dihydrofuran derivatives are often explored for bioactive properties .

Isosporothric Acid [(2R)-2-[(1R)-1-Hydroxyheptyl]-4-methyl-5-oxo-2,5-dihydrofuran-3-carboxylic Acid (Compound 4)]

- Structure : Contains a hydroxyheptyl chain at position 2 and a 4-methyl group. Configuration: 2R,1R .

- Molecular Formula : C₁₃H₂₀O₅.

- Applications : Isolated from fungal metabolites; biosynthetic studies suggest roles in secondary metabolism .

Ethyl 4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

- Structure : Ethyl ester derivative of the target compound, replacing the carboxylic acid with an ester group.

- Key Differences : The ester group reduces acidity and increases volatility, making it more suitable as a synthetic intermediate.

- Applications : Used in organic synthesis for further functionalization (e.g., hydrolysis to the carboxylic acid) .

4,5-Dihydrofuran-3-carboxylic Acid

- Structure : Simpler analog lacking methyl and oxo groups.

- Molecular Formula : C₅H₆O₃.

- Key Differences : Absence of substituents results in lower molecular weight and altered reactivity (e.g., reduced steric hindrance) .

Tabular Comparison of Key Structural and Commercial Attributes

Discussion of Substituent Effects on Properties

- Oxo Group : The ketone at position 2 introduces electrophilicity, enabling nucleophilic addition reactions, a feature shared with compound 11 and isosporothric acid .

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances hydrogen-bonding capacity, favoring use in salt formation or metal coordination, whereas the ethyl ester derivative () is more suitable for organic synthesis requiring neutral conditions .

Biological Activity

4,5,5-Trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid (CAS No. 13156-11-1) is a compound with significant biological interest due to its unique structure and potential pharmacological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C8H10O4

- Molecular Weight : 170.16 g/mol

- Structure : The compound features a furan ring with a carboxylic acid group and a ketone functional group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors. A common method includes reacting 3,3-dimethylacrylic acid with acetic anhydride under catalytic conditions to form the furan ring structure .

Antimicrobial Properties

Recent studies indicate that 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), potentially making it useful in treating inflammatory diseases .

Antioxidant Activity

Research suggests that this compound possesses antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

The biological activity of 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules.

- π-π Interactions : The furan ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity and stability.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-5-oxo-2-pentyl-2,5-dihydro-3-furancarboxylic acid | Structure | Antimicrobial and anti-inflammatory |

| 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile | Structure | Antioxidant properties |

The unique substitution pattern on the furan ring of 4,5,5-trimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid differentiates it from these similar compounds, potentially imparting distinct biological activities .

Case Studies

- Antimicrobial Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The authors proposed that the compound's structure allows it to penetrate bacterial membranes effectively.

- Anti-inflammatory Research : In an animal model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to control groups. The study highlighted its potential as a therapeutic agent for inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.